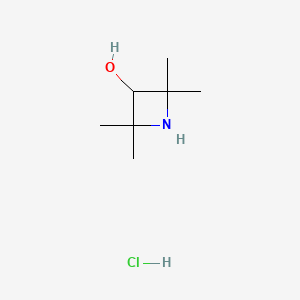
2,2,4,4-Tetramethylazetidin-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetramethylazetidin-3-ol hydrochloride is an organic compound with a unique structure that includes a four-membered azetidine ring substituted with four methyl groups and a hydroxyl group. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylazetidin-3-ol hydrochloride typically involves the reaction of isobutyryl chloride with triethylamine and zinc powder under reflux conditions. The reaction mixture is then cooled, filtered, and distilled under reduced pressure to obtain the desired product . Another method involves the use of azetidin-3-ol as a starting material, which is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4-Tetramethylazetidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohol derivatives, and substituted azetidines. These products have various applications in organic synthesis and pharmaceutical research.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetramethylazetidin-3-ol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biological inhibitors and probes for studying cellular processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,2,4,4-Tetramethylazetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid hydrochloride: Similar in structure but with a piperidine ring instead of an azetidine ring.
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: Similar in terms of the tetramethyl substitution but with a different core structure.
Uniqueness
2,2,4,4-Tetramethylazetidin-3-ol hydrochloride is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research areas where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C7H16ClNO |
|---|---|
Peso molecular |
165.66 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethylazetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)5(9)7(3,4)8-6;/h5,8-9H,1-4H3;1H |
Clave InChI |
UIBWDIPFJDTSFO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(N1)(C)C)O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)
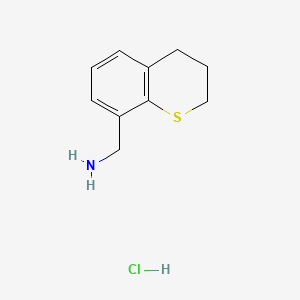
![4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13557809.png)
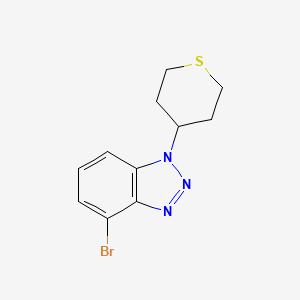
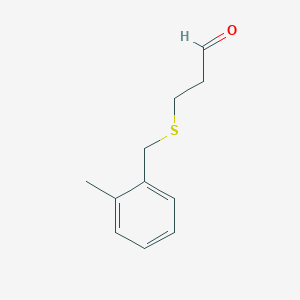
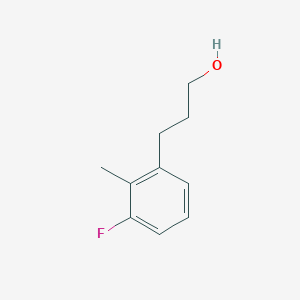
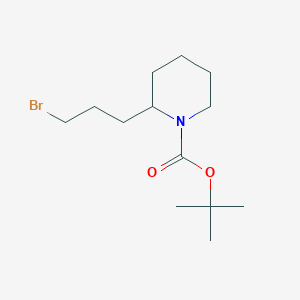
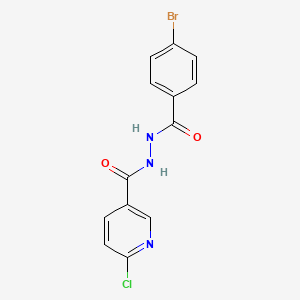


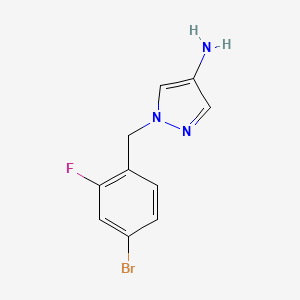
![6-Bicyclo[3.1.0]hexanylmethanamine](/img/structure/B13557872.png)


